![molecular formula C25H25N5O2 B4190274 N-[4-(dimethylamino)benzyl]-1-(phenoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4190274.png)
N-[4-(dimethylamino)benzyl]-1-(phenoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine
Overview
Description
N-[4-(dimethylamino)benzyl]-1-(phenoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-1-(phenoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosinase. It has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-1-(phenoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to exhibit antifungal and antibacterial activities against various pathogens. In addition, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(dimethylamino)benzyl]-1-(phenoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine is its broad spectrum of pharmacological activities. This compound has been shown to exhibit significant antifungal, antibacterial, and anticancer activities, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its toxicity. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in vivo.
Future Directions
There are several future directions for the research on N-[4-(dimethylamino)benzyl]-1-(phenoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer and neurological disorders. Another area of research is the study of the mechanism of action of this compound, which may provide insights into the development of new drugs targeting the same pathways. Furthermore, the development of new synthetic methods for the preparation of this compound may lead to the discovery of new derivatives with improved pharmacological properties.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-1-(phenoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been reported to exhibit significant antifungal, antibacterial, and anticancer activities. In addition, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Furthermore, it has been used as a tool compound in the study of various biological processes, including enzyme inhibition, protein-protein interactions, and signal transduction pathways.
properties
IUPAC Name |
1-[5-[[4-(dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-29(2)21-15-13-19(14-16-21)17-26-25-27-24(20-9-5-3-6-10-20)28-30(25)23(31)18-32-22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFCJYQNUBNNAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)COC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-2-phenoxyethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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